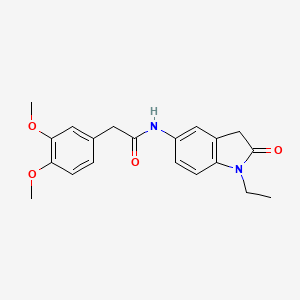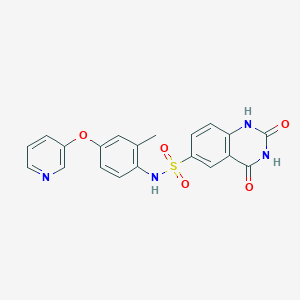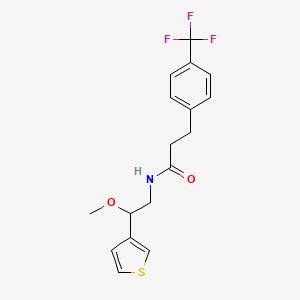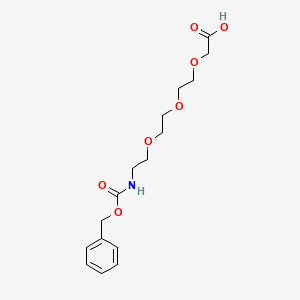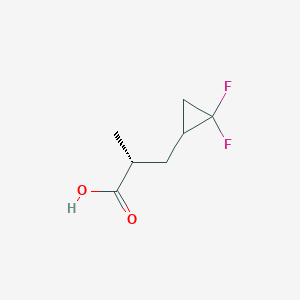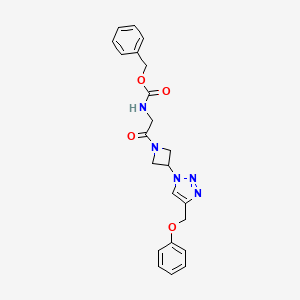
benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features common in medicinal chemistry. It contains a benzyl group, a carbamate group, an azetidine ring, and a 1,2,3-triazole ring . These groups are often found in biologically active compounds, suggesting this compound may have potential applications in fields like medicinal chemistry or drug discovery.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring, a type of four-membered ring, can introduce strain into the molecule, which can have significant effects on its reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The carbamate group could potentially be hydrolyzed, and the azetidine ring could potentially undergo ring-opening reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Novel Triazole Derivatives : A study by Shaikh et al. (2014) focused on synthesizing new derivatives of triazole compounds, similar in structure to the compound . These compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial and Antifungal Properties : Another research by Rajasekaran et al. (2006) synthesized similar triazole derivatives, which exhibited moderate antibacterial and antifungal activities.
Chemical Synthesis and Characterization
Tetrel Bonding Interactions in Triazole Derivatives : Ahmed et al. (2020) conducted a study on triazole derivatives, analyzing their tetrel bonding interactions, which is relevant for understanding the chemical behavior of compounds like benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate. Their research provides insights into the nucleophilic/electrophilic nature of these compounds (Ahmed et al., 2020).
Synthesis and Characterization of Triazole Carbamates : A study by Küçükbay and Buğday (2014) described the synthesis and characterization of benzyl triazole carbamates, which are structurally similar to the compound .
Applications in Crystal Structure and Cytotoxicity
Crystal Structure Analysis : Research by Ahmed et al. (2016) on similar triazole compounds involved crystal structure analysis, providing insights into molecular interactions and stability.
Cytotoxicity Assay : The same study also conducted a brine shrimp cytotoxicity assay to assess the potential toxic effects of these compounds.
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry or drug discovery .
properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c28-21(11-23-22(29)31-15-17-7-3-1-4-8-17)26-13-19(14-26)27-12-18(24-25-27)16-30-20-9-5-2-6-10-20/h1-10,12,19H,11,13-16H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQSDZGDSUHSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)
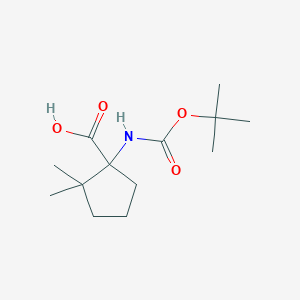
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
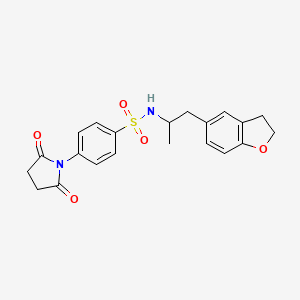
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)
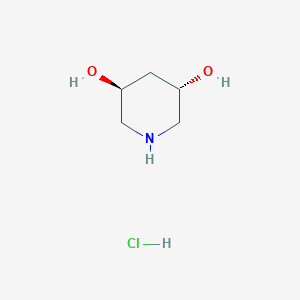
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
